3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride
Overview
Description
3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H4BrN2O2. It is a derivative of pyridine, featuring an amino group at the 3-position, a bromo group at the 5-position, and a carboxylic acid group at the 2-position. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride typically involves the bromination of 3-aminopyridine-2-carboxylic acid. The reaction is carried out under controlled conditions, often using bromine in the presence of a suitable solvent such as acetic acid. The reaction mixture is then subjected to purification processes to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions, with careful control of reaction parameters to ensure high yield and purity. The process may also include steps for the removal of by-products and impurities to meet quality standards.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of 3-amino-5-bromopyridine-2-carboxylic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can produce 3-amino-5-bromopyridine-2-carboxylic acid derivatives with reduced functional groups.
Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.
Scientific Research Applications
3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride is widely used in scientific research due to its versatility and reactivity. It finds applications in:
Chemistry: As a building block for the synthesis of more complex organic compounds.
Biology: In the study of biological processes and the development of bioactive molecules.
Medicine: In the design and development of pharmaceuticals and therapeutic agents.
Industry: In the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
3-Amino-2-pyridinecarboxylic acid
5-Bromopyridine-2-carboxylic acid
2-Bromopyridine-3-carboxylic acid
Uniqueness: 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications. Its bromo and amino groups make it particularly reactive and versatile compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and industry. Its unique properties and wide range of applications make it a valuable compound in various fields.
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Properties
IUPAC Name |
3-amino-5-bromopyridine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2.ClH/c7-3-1-4(8)5(6(10)11)9-2-3;/h1-2H,8H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXZOCQSEINOCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)C(=O)O)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1523570-94-6 | |
Record name | 2-Pyridinecarboxylic acid, 3-amino-5-bromo-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523570-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-amino-5-bromopyridine-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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